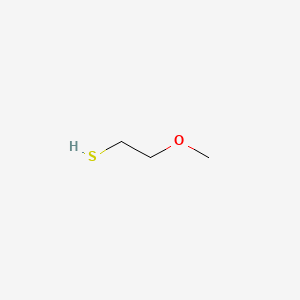

2-Methoxyethanethiol

Descripción

| Derivatizing Reagent Class | Example Reagent | Reaction Mechanism | Purpose of Derivatization |

|---|---|---|---|

| Maleimides | N-Ethylmaleimide (NEM) frontiersin.org | Michael Addition frontiersin.org | Introduces a UV-absorbing or fluorescent tag. |

| Active Halogens | Pentafluorobenzyl bromide nih.gov | Nucleophilic Substitution (Sₙ2) | Improves volatility and detectability for GC-MS. nih.gov |

| Dipyridyl Disulfides | 4,4'-Dithiodipyridine (DTDP) mdpi.com | Thiol-Disulfide Exchange | Forms a mixed disulfide, releasing a chromophoric leaving group for quantification. mdpi.com |

| Aziridines | - | Ring-opening by nucleophilic attack. nih.gov | Creates a stable thioaminoether linkage. |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-methoxyethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8OS/c1-4-2-3-5/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHXDADVHQVXSKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70146843 | |

| Record name | 2-Methoxyethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10494-75-4 | |

| Record name | Ethanethiol, 2-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10494-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxyethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010494754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxyethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyethanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXYETHANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95GL0I9Q62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations and Kinetic Analyses of 2 Methoxyethanethiol Reactions

Fundamental Reaction Mechanisms of the Thiol Functional Group

The reactivity of 2-methoxyethanethiol is principally governed by its thiol (-SH) functional group. This group's behavior in chemical reactions, particularly its participation in addition, radical, and nucleophilic reactions, is central to understanding the compound's chemical profile.

The addition of thiols to unsaturated systems, such as Michael acceptors, can proceed through either concerted or stepwise pathways. researchgate.net In a concerted mechanism , the formation of a new carbon-sulfur bond and the transfer of a proton occur simultaneously through a single transition state. pageplace.de Conversely, a stepwise mechanism involves the initial nucleophilic attack of the thiolate anion (RS⁻) on the electrophilic carbon, forming a distinct intermediate (a carbanion or zwitterion), which is subsequently protonated in a separate step to yield the final product. researchgate.net

The favorability of one mechanism over the other is influenced by factors such as the specific reactants, solvent, and the presence of catalysts. For instance, theoretical studies on thia-Michael reactions have shown that the presence of water molecules can facilitate proton shuttling, favoring a concerted transition state and lowering the activation energy barrier. researchgate.net In the absence of a proton source, the reaction is more likely to proceed stepwise, initiated by the attack of the deprotonated thiolate. researchgate.net While literature specifically detailing the addition mechanisms for this compound is sparse, the general principles governing thiol additions are applicable.

The thiol group is susceptible to radical reactions, primarily due to the relatively weak sulfur-hydrogen bond (S-H bond dissociation energy is ~365 kJ/mol) compared to an oxygen-hydrogen bond (~430 kJ/mol). chemistrysteps.com In the presence of radical initiators (e.g., peroxides, UV light), the thiol can be homolytically cleaved to form a thiyl radical (RS•).

These thiyl radicals can participate in various reactions, most notably the addition to carbon-carbon multiple bonds (alkenes and alkynes). scribd.com This process typically follows a free-radical chain mechanism. A survey of thiol additions indicates a general reactivity order where additions to acyclic conjugated dienes are faster than to vinyl derivatives or intracyclic olefins. scribd.com Gas-phase reactions involving this compound have been noted in mass spectrometry studies, suggesting its potential to undergo radical-mediated fragmentation and rearrangements under specific conditions. ethernet.edu.et

The sulfur atom in the thiol group of this compound is an effective nucleophile, particularly in its deprotonated thiolate form (CH₃OCH₂CH₂S⁻). chemistrysteps.comsmolecule.com The high polarizability and relatively low electronegativity of sulfur contribute to this nucleophilicity. masterorganicchemistry.com Thiolates are generally considered excellent nucleophiles for substitution reactions, such as Sₙ2 reactions with alkyl halides, often with fewer competing elimination reactions compared to their alkoxide counterparts. chemistrysteps.com

The nucleophilic character of this compound has been demonstrated in its reaction with the electrophilic compound BI-78D3. researchgate.netnih.gov In this reaction, the thiol group attacks the C5 carbon of the 1,2,4-triazol-3-one ring of BI-78D3, leading to the formation of a stable tetrahedral intermediate. researchgate.netnih.gov This highlights the ability of the thiol moiety to act as a potent nucleophile, attacking electron-deficient centers to form new covalent bonds. smolecule.comresearchgate.net The reactivity of thiols as nucleophiles is also dependent on the pH of the medium; at physiological pH, the concentration of the more nucleophilic thiolate anion is lower for thiols with higher pKa values, which can offset their intrinsic nucleophilicity. nih.gov

Detailed Kinetic Studies of this compound Transformations

Kinetic analyses provide quantitative insights into reaction rates, mechanisms, and the energetic landscape of chemical transformations.

A rate law is an equation that links the rate of a reaction to the concentrations of the reactants and a rate constant (k). umich.eduphotophysics.com For many reactions, the rate law is determined experimentally using methods like the method of initial rates. openstax.org The rate constant itself is temperature-dependent, a relationship described by the Arrhenius equation, which incorporates the activation energy (Ea)—the minimum energy required for a reaction to occur. numberanalytics.com

Kinetic data for the reaction of this compound with BI-78D3, an inhibitor of the ERK2 protein, has been reported. nih.gov The reaction follows a two-step mechanism of irreversible inhibition, and the kinetic parameters were determined by plotting the observed rate constant against the inhibitor concentration. nih.gov This analysis yielded a second-order rate constant (k_inact/K_i) for the reaction of BI-78D3 with ERK2 of 7.4 x 10² M⁻¹s⁻¹. nih.gov This value compares favorably with the second-order rate constants for hydroxyethanethiol (18 M⁻¹s⁻¹) and ethanethiol (B150549) (7.8 M⁻¹s⁻¹), indicating the significant reactivity of the thiol group. nih.gov

Table 1: Comparative Second-Order Rate Constants for Thiol Reactions

| Thiol Reactant | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

|---|---|---|

| This compound (with ERK2/BI-78D3) | 7.4 x 10² | nih.gov |

| Hydroxyethanethiol | 18 | nih.gov |

| Ethanethiol | 10.6 | nih.gov |

Note: The rate constant for this compound is reported as k_inact/K_i for its reaction with the ERK2 protein in the presence of BI-78D3.

A transition state is the highest potential energy configuration along a reaction coordinate, representing a fleeting molecular arrangement as reactants transform into products. wikipedia.org The structure of a transition state cannot be observed directly due to its extremely short lifespan but can be determined computationally by locating first-order saddle points on a potential energy surface. wikipedia.orgnih.govrsc.org

For reactions involving this compound, specific transition state structures are elucidated through computational modeling. In the nucleophilic addition of this compound to BI-78D3, spectroscopic data suggests the formation of a stable tetrahedral adduct. researchgate.netnih.gov This implies that the reaction proceeds through a transition state leading to this intermediate. researchgate.net Computational chemistry can model the geometry of this transition state, including the bond lengths and angles of the atoms involved in the bond-forming process. researchgate.net For example, in a nucleophilic attack, the transition state would feature partially formed and partially broken bonds, with a geometry intermediate between the reactants and the tetrahedral product. wikipedia.org Elucidating these structures is crucial for understanding reaction mechanisms and designing new chemical processes. nih.gov

Influence of Solvent and Catalyst on Reaction Rates

Solvent Effects:

The solvent is not merely an inert medium but an active participant that can influence reaction rates and even the reaction mechanism itself. rsc.orgnumberanalytics.com Key properties of solvents that affect reaction kinetics include polarity, viscosity, and specific interactions like hydrogen bonding. numberanalytics.comechemi.com

Polarity: Polar solvents can stabilize charged intermediates and transition states, which often accelerates reactions that proceed through such species. numberanalytics.comechemi.com For instance, in nucleophilic substitution reactions, a polar solvent can solvate both the nucleophile and the leaving group, facilitating charge separation and stabilizing the transition state. Conversely, nonpolar solvents are preferred for reactions involving nonpolar reactants. echemi.com

Hydrogen Bonding: Solvents capable of donating or accepting hydrogen bonds can have a pronounced effect. uchile.cl For reactions where the 2-methoxyethanethiolate anion acts as a nucleophile, protic solvents can form hydrogen bonds with the anion, potentially reducing its nucleophilicity and slowing the reaction. In contrast, polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) can increase the rate of such reactions by solvating the counter-ion without strongly interacting with the nucleophile. uchile.cl

Viscosity: An increase in solvent viscosity generally leads to a decrease in reaction rates. echemi.com This is because higher viscosity impedes the movement and diffusion of reactant molecules, reducing the frequency of effective collisions. echemi.com

| Solvent Property | Influence on Reaction Rate | Rationale |

|---|---|---|

| Increasing Polarity | Generally increases rate for reactions with polar/ionic transition states. numberanalytics.com | Stabilizes charged transition states, lowering the activation energy. numberanalytics.com |

| Protic Solvents (e.g., Water, Ethanol) | Can decrease rate of reactions involving anionic nucleophiles. | Solvates the nucleophile through hydrogen bonding, reducing its reactivity. |

| Aprotic Polar Solvents (e.g., DMF, DMSO) | Often increases rate for reactions involving anionic nucleophiles. uchile.cl | Solvates the cation, leaving the "naked" anion highly reactive. |

| Increasing Viscosity | Decreases reaction rate. echemi.com | Reduces the diffusion of reactants, lowering collision frequency. echemi.com |

Catalyst Effects:

A catalyst accelerates a chemical reaction by providing an alternative reaction pathway with a lower activation energy, without being consumed in the process. cdli.cachemguide.co.uk

Acid/Base Catalysis: The reaction of this compound can be catalyzed by acids or bases. For instance, in thiol-ene reactions, a base like triethylamine (B128534) can deprotonate the thiol to form the more potent nucleophile, the thiolate anion, which then readily attacks the ene functional group. alfa-chemistry.com

Metal Catalysis: Transition metals are often used to catalyze reactions involving thiols. osti.gov For example, iron is a catalyst in the Haber Process, and platinum is used in catalytic converters. cdli.ca In the context of this compound, metal catalysts can facilitate oxidative coupling or participate in cross-coupling reactions by activating the S-H bond.

Concentration: The concentration of the catalyst is a critical factor. Initially, increasing the catalyst concentration provides more active sites, leading to a higher reaction rate. ajpojournals.org However, there is often an optimal concentration beyond which the rate may not increase significantly or could even decrease due to factors like catalyst aggregation. ajpojournals.org

| Catalyst Type | Mechanism of Rate Enhancement | Example Application |

|---|---|---|

| Base (e.g., Triethylamine) | Deprotonates the thiol (-SH) to form a more reactive thiolate anion (-S⁻). alfa-chemistry.com | Nucleophilic thiol-ene reactions. alfa-chemistry.com |

| Acid (e.g., HI) | Can activate an oxidant (like DMSO) or protonate a substrate to make it more electrophilic. biolmolchem.com | Oxidative coupling of thiols. biolmolchem.com |

| Photoinitiator | Absorbs light to generate radicals that initiate a chain reaction. thieme-connect.de | Radical-mediated thiol-ene chemistry. nih.gov |

| Transition Metal | Provides an alternative reaction pathway with lower activation energy. chemguide.co.uk | Cross-coupling reactions, hydrogenation. cdli.ca |

Advanced Mechanistic Insights into Specific Reactions of this compound

Thiol-Ene Click Chemistry Mechanisms

Thiol-ene "click" chemistry refers to the efficient and specific reaction between a thiol and an alkene (an "ene") to form a thioether. alfa-chemistry.com This reaction is known for its high yields, stereoselectivity, and tolerance of a wide range of functional groups. nih.gov For this compound, this reaction proceeds via two primary mechanisms: a free-radical pathway and a nucleophilic (Michael addition) pathway. alfa-chemistry.commagtech.com.cn

Free-Radical Mechanism: This mechanism is typically initiated by light (photoinitiation) or heat in the presence of a radical initiator. alfa-chemistry.comnih.gov It proceeds through a chain-growth process involving initiation, propagation, and termination steps.

Initiation: A photoinitiator absorbs light and generates a radical. This radical then abstracts a hydrogen atom from the S-H bond of this compound, producing a reactive thiyl radical (CH₃OCH₂CH₂S•). alfa-chemistry.com

Propagation: The thiyl radical adds across the double bond of an alkene. This addition occurs in an anti-Markovnikov fashion, forming a carbon-centered radical intermediate. thieme-connect.de This carbon radical then abstracts a hydrogen atom from another this compound molecule, yielding the final thioether product and regenerating the thiyl radical, which continues the chain reaction. thieme-connect.de

Termination: The reaction terminates when two radicals combine.

Nucleophilic Mechanism (Michael Addition): This pathway is catalyzed by a base or nucleophile and is particularly effective with electron-deficient alkenes (e.g., acrylates, maleimides). alfa-chemistry.com

Thiolate Formation: A base (e.g., triethylamine) deprotonates this compound to form the corresponding 2-methoxyethanethiolate anion (CH₃OCH₂CH₂S⁻). alfa-chemistry.com This anion is a much stronger nucleophile than the neutral thiol.

Nucleophilic Attack: The thiolate anion attacks the β-carbon of the activated C=C double bond in a conjugate addition reaction. alfa-chemistry.com

Protonation: An intermediate enolate or carbanion is formed, which then abstracts a proton from the protonated base or another thiol molecule to yield the final thioether product. alfa-chemistry.com

| Feature | Free-Radical Mechanism | Nucleophilic (Michael Addition) Mechanism |

|---|---|---|

| Initiator | Radical initiator (e.g., photoinitiator) + UV light or heat. nih.gov | Base (e.g., triethylamine) or nucleophile. alfa-chemistry.com |

| Alkene Substrate | Works well with electron-rich and unactivated alkenes. thieme-connect.de | Requires electron-deficient alkenes (e.g., maleimides, acrylates). alfa-chemistry.com |

| Key Intermediate | Thiyl radical (R-S•) and carbon-centered radical. thieme-connect.de | Thiolate anion (R-S⁻) and carbanion/enolate. alfa-chemistry.com |

| Regioselectivity | Anti-Markovnikov addition. thieme-connect.de | Conjugate (1,4-) addition. alfa-chemistry.com |

| Oxygen Sensitivity | Inhibited by oxygen, which scavenges radicals. | Generally insensitive to oxygen. |

Oxidative Coupling and Disulfide Bond Formation Dynamics

The thiol group of this compound can be oxidized to form a disulfide, bis(2-methoxyethyl) disulfide. This reaction involves the formation of a covalent bond between two sulfur atoms from two separate thiol molecules. fiveable.memetwarebio.com The process is a fundamental transformation in both biological and chemical systems. biolmolchem.com

The formation of a disulfide bond is an oxidation reaction where each thiol molecule formally loses one hydrogen atom and one electron. fiveable.metaylorandfrancis.com This can be achieved using a variety of oxidizing agents or conditions.

A common laboratory method for the oxidative coupling of thiols involves the use of dimethyl sulfoxide (B87167) (DMSO) as the oxidant, often activated by an acid catalyst like hydroiodic acid (HI). biolmolchem.com The proposed mechanism proceeds as follows:

Activation of Oxidant: The acid (HI) reacts with DMSO to generate a reactive electrophilic sulfur species. biolmolchem.com

Nucleophilic Attack by Thiol: A molecule of this compound acts as a nucleophile, attacking the activated DMSO species.

Intermediate Formation: This attack forms an intermediate which then reacts with a second molecule of this compound. biolmolchem.com

Disulfide Formation and Byproduct Release: The intermediate collapses, forming the stable disulfide bond and releasing byproducts such as dimethyl sulfide (B99878) and water. biolmolchem.com

The dynamics of this process are crucial for applications where disulfide bonds are formed and cleaved, such as in the stabilization of protein structures or in dynamic covalent chemistry. fiveable.mecreative-proteomics.com The reaction is reversible; disulfide bonds can be cleaved back to thiols by reducing agents. fiveable.mecreative-proteomics.com

| Oxidizing System | Reaction Conditions | Key Mechanistic Feature |

|---|---|---|

| Air (O₂) | Often slow; can be catalyzed by metal ions or base. | Radical mechanism or metal-catalyzed oxidation. metwarebio.com |

| Hydrogen Peroxide (H₂O₂) | A common and clean oxidant. | Oxidation of the thiol to sulfenic acid (R-SOH) intermediate, which can react with another thiol. taylorandfrancis.com |

| Iodine (I₂) | Mild and effective oxidant. | Formation of a sulfenyl iodide (R-SI) intermediate. |

| DMSO / Acid | Mild conditions, good yields. biolmolchem.com | Activation of DMSO by an acid catalyst to create an electrophilic oxidant. biolmolchem.com |

Thiol-Based Derivatization Mechanisms

Derivatization of this compound is a technique used to modify its chemical structure, often to enhance its detectability for analytical purposes, such as in liquid chromatography or gas chromatography. nih.govmdpi.com The high reactivity of the thiol group allows for specific and efficient derivatization reactions. nih.gov

Common derivatization strategies target the nucleophilic nature of the thiol group or the thiolate anion.

Contemporary Applications of 2 Methoxyethanethiol in Organic Synthesis

Intermediate in the Synthesis of Pharmaceutical Precursors and Active Pharmaceutical Ingredients

The structural attributes of 2-Methoxyethanethiol make it a valuable building block in the synthesis of pharmaceutical precursors and active pharmaceutical ingredients (APIs). ontosight.ai Its thiol group provides a reactive handle for nucleophilic substitution and addition reactions, enabling the construction of more complex molecular frameworks.

In one documented application, this compound is used in the preparation of quinazoline (B50416) derivatives. google.com The process involves the reaction of this compound with a substituted fluorophenyl compound in the presence of a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF). google.com This reaction is a critical step in building the core structure of these derivatives, which are a class of compounds known for their diverse pharmacological activities.

The versatility of this compound is further demonstrated in its use as an intermediate for a variety of fine chemicals that can, in turn, serve as precursors for pharmaceuticals. nordmann.global For instance, it can be reacted with other molecules to introduce the methoxyethylthio- moiety, which can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

| Precursor/API Class | Synthetic Role of this compound | Example Reaction |

| Quinazoline Derivatives | Introduction of a methoxyethylthio group | Reaction with a fluorinated nitroaromatic compound in the presence of a base. google.com |

| General Pharmaceutical Intermediates | Building block for more complex molecules | Nucleophilic substitution reactions to introduce the methoxyethylthio moiety. ontosight.ai |

Application in the Construction of Advanced Organic Materials

The dual functionality of this compound lends itself to applications in materials science, particularly in the synthesis of advanced organic materials. The thiol group can participate in various polymerization reactions, including radical polymerization and Michael addition reactions, which are fundamental to the creation of polymers with tailored properties. nih.govwikipedia.org

While direct, large-scale industrial use in specific, named polymers is not extensively documented in public literature, its potential is clear. The incorporation of the 2-methoxyethylthio side chain into a polymer backbone can modify the material's physical and chemical properties, such as its solubility, thermal stability, and refractive index. For example, the methoxy (B1213986) group can enhance solubility in organic solvents, while the sulfur atom can influence the material's optical and electronic properties.

Furthermore, this compound can be used to functionalize the surface of materials. The thiol group can readily form bonds with the surfaces of noble metals like gold and silver, allowing for the creation of self-assembled monolayers (SAMs). These SAMs can be used to tailor the surface properties of materials for applications in electronics, sensors, and biocompatible coatings.

| Material Type | Role of this compound | Potential Impact on Material Properties |

| Functional Polymers | Monomer or chain transfer agent in polymerization | Modified solubility, thermal stability, and optical properties. nih.gov |

| Surface Coatings | Formation of self-assembled monolayers (SAMs) | Tailored surface energy, wettability, and biocompatibility. |

Role as a Key Reagent in the Development of Fine Chemicals

This compound is itself classified as a fine chemical and serves as a key reagent in the synthesis of other high-value chemical entities. nbinno.commxdprocess.comkawachem.co.jp Fine chemicals are pure, single substances that are produced in limited quantities and are used as starting materials for specialty chemicals, particularly pharmaceuticals and agrochemicals. mxdprocess.com

The reactivity of the thiol group is central to its utility in fine chemical synthesis. It can readily undergo nucleophilic substitution reactions with a variety of electrophiles, such as alkyl halides and epoxides, to form new carbon-sulfur bonds. This allows for the precise and controlled introduction of the 2-methoxyethylthio group into a target molecule. For example, the reaction of this compound with 3-(chloromethyl)aniline (B1612129) can be used to synthesize 3-{[(2-Methoxyethyl)sulfanyl]methyl}aniline, a more complex fine chemical.

The synthesis of such fine chemicals often requires controlled reaction conditions to ensure high yields and purity. mxdprocess.com The use of this compound in these processes highlights its importance in the multi-step synthetic sequences that are characteristic of fine chemical manufacturing.

| Fine Chemical Product | Synthetic Utility of this compound | Reaction Type |

| 3-{[(2-Methoxyethyl)sulfanyl]methyl}aniline | Introduction of the 2-methoxyethylthio group | Nucleophilic substitution |

| Various Thioethers | Formation of C-S bonds | Reaction with alkyl halides or epoxides |

Utility in Bioconjugation Chemistry and Protein Modification

A significant and sophisticated application of this compound is in the field of bioconjugation, which involves the covalent linking of molecules to biomolecules such as proteins and antibodies. bionordika.no This is particularly relevant in the development of antibody-drug conjugates (ADCs), which are a class of targeted cancer therapies. ucl.ac.uk

Research from University College London has demonstrated the use of this compound in a novel cysteine-to-lysine transfer (CLT) methodology for the site-specific modification of antibody fragments (Fabs). ucl.ac.uk In this approach, a reagent incorporating two this compound-derived thioesters is used to bridge the native disulfide bond of the antibody. This is followed by an intramolecular S-to-N acyl transfer, which results in the selective acylation of a nearby lysine (B10760008) residue. ucl.ac.uk

The use of this compound in this context is advantageous because it imparts water solubility to the reagent while avoiding the purification challenges associated with more polar alternatives. ucl.ac.ukucl.ac.uk This innovative strategy allows for the creation of more homogeneous and stable ADCs, where the drug payload is attached to a specific site on the antibody, preserving its structural integrity and antigen-binding capabilities. ucl.ac.uk

| Bioconjugation Strategy | Role of this compound | Key Advantage |

| Cysteine-to-Lysine Transfer (CLT) | Component of a bis-thioester bridging reagent | Imparts water solubility and facilitates purification. ucl.ac.ukucl.ac.uk |

| Antibody-Drug Conjugate (ADC) Synthesis | Enables site-specific drug attachment | Creates more homogeneous and stable conjugates. ucl.ac.uk |

Derivatization Agent in Analytical Chemistry for Enhanced Detection

In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound that has properties that are more suitable for a given analytical technique. spectroscopyonline.com this compound can be used as a derivatization agent to enhance the detection of certain analytes, particularly in chromatography and mass spectrometry. ontosight.ai

The thiol group of this compound can react with specific functional groups in an analyte molecule, such as an aldehyde or a ketone, to form a more readily detectable derivative. This is particularly useful for analytes that have poor chromatographic retention, low ionization efficiency in mass spectrometry, or lack a suitable chromophore for UV-Vis detection.

For example, by reacting an analyte with this compound, a thioacetal or thioketal can be formed. These derivatives often exhibit improved volatility for gas chromatography (GC) or enhanced ionization for mass spectrometry (MS), leading to lower detection limits and more accurate quantification. While specific, widely adopted protocols for this compound in routine analysis are not as prevalent as for other derivatizing agents, its chemical properties make it a candidate for such applications. ontosight.ai

| Analytical Technique | Purpose of Derivatization with this compound | Effect on Analyte |

| Gas Chromatography (GC) | Increase volatility and improve peak shape | Formation of a less polar, more volatile derivative. |

| Mass Spectrometry (MS) | Enhance ionization efficiency | Introduction of a group that is more readily ionized. |

| High-Performance Liquid Chromatography (HPLC) | Introduce a chromophore for UV-Vis detection | Not a primary application, but possible if the derivative has a suitable chromophore. |

Coordination Chemistry and Ligand Design Featuring 2 Methoxyethanethiol

Synthesis and Characterization of Metal Complexes with 2-Methoxyethanethiol Ligands

The synthesis of metal complexes often involves the reaction of a metal salt with a ligand in a suitable solvent. jocpr.commdpi.com In the case of this compound, the thiol group (-SH) is particularly important as it can deprotonate and form a strong bond with a metal center. ontosight.ai The synthesis can be carried out under various conditions, and the resulting complexes are then characterized using techniques such as X-ray crystallography, spectroscopy (IR, UV-Vis), and elemental analysis to determine their structure and properties. jocpr.comresearchgate.net

Monodentate and Chelating Coordination Modes

Ligands can bind to metal ions in different ways, referred to as coordination modes. libretexts.org A ligand that binds through a single donor atom is called a monodentate ligand. libretexts.orglibretexts.org In the case of this compound, the sulfur atom of the thiol group can act as a donor, allowing it to coordinate to a metal center in a monodentate fashion. researchgate.net

However, the presence of the oxygen atom in the methoxy (B1213986) group introduces the possibility of chelation. libretexts.org Chelation is a process where a single ligand binds to a central metal atom at two or more points, forming a ring structure. libretexts.orglibretexts.org If the geometry and flexibility of the this compound molecule allow, both the sulfur and oxygen atoms could potentially coordinate to the same metal ion, acting as a bidentate chelating ligand. This chelate effect, the increased affinity of chelating ligands for a metal ion compared to similar non-chelating ligands, generally leads to more stable metal complexes. uwimona.edu.jm The coordination can be described using kappa (κ) notation, where κ¹ indicates monodentate coordination and κ² indicates bidentate coordination. libretexts.org While some ligands can be forced into unusual coordination modes by the steric and electronic constraints of a protein active site, the typical coordination behavior is observed in synthetic model complexes. nih.gov

| Term | Definition | Example with this compound |

| Monodentate | A ligand that binds to a metal ion through a single donor atom. libretexts.orglibretexts.org | Binding only through the sulfur atom. |

| Bidentate | A ligand that binds to a metal ion through two donor atoms. libretexts.org | Binding through both the sulfur and oxygen atoms. |

| Chelation | The formation of a ring structure when a polydentate ligand binds to a metal ion. libretexts.orglibretexts.org | The formation of a metal-sulfur-carbon-carbon-oxygen ring. |

| Chelate Effect | The enhanced stability of a complex containing a chelating ligand compared to a complex with analogous monodentate ligands. uwimona.edu.jm | A complex with bidentate this compound would be more stable than a complex with two separate methoxy and thiol-containing monodentate ligands. |

Redox Behavior and Electrochemistry of this compound Coordination Compounds

The presence of the sulfur atom in this compound makes its metal complexes potentially redox-active. ontosight.ai The thiol group can participate in oxidation-reduction reactions. currentseparations.com The electrochemistry of such complexes can be studied using techniques like cyclic voltammetry (CV), which can reveal information about the oxidation and reduction potentials of the complex. currentseparations.com

The redox behavior of a coordination compound is influenced by both the metal center and the ligands. wiley-vch.de In some cases, the redox activity may be centered on the metal, with the ligand acting as a spectator. In other instances, the ligand itself can be redox-active, meaning it can be reversibly oxidized or reduced. wiley-vch.de For thiol-containing ligands, oxidation can lead to the formation of disulfide bridges or other oxidized sulfur species. The electrochemical properties are also sensitive to the coordination environment; for example, the potential at which a redox event occurs can be tuned by changing the other ligands in the complex or the coordination geometry. nih.gov

Application of this compound-Derived Ligands in Transition Metal Catalysis

Transition metal complexes are widely used as catalysts in a vast array of chemical transformations. nih.govnih.gov The properties of the ligands surrounding the metal center are crucial in determining the catalyst's activity, selectivity, and stability. rsc.org Ligands derived from this compound could be employed in catalysis, with the soft sulfur donor being particularly suitable for binding to late transition metals.

The design of ligands for catalysis often focuses on tuning the electronic and steric properties of the metal center. nih.gov The methoxy group in a this compound ligand could potentially influence the catalytic activity through steric hindrance or by engaging in non-covalent interactions with the substrate. mdpi.com Furthermore, the ability of the ligand to adopt different coordination modes (monodentate vs. bidentate) could be exploited to control the catalytic cycle, for instance, by opening up a coordination site for substrate binding. The development of new ligands is a key area of research in catalysis, with the aim of creating more efficient and selective catalysts for important chemical reactions. chiba-u.jp

Supramolecular Chemistry and Self-Assembly of Thiol-Containing Systems

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org These interactions, which include hydrogen bonding, van der Waals forces, and metal coordination, are weaker than covalent bonds but play a crucial role in processes like molecular self-assembly. wikipedia.org

Catalytic Innovations and Mechanistic Investigations Involving 2 Methoxyethanethiol

Organocatalysis Mediated by the Thiol Functionality

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, often relies on the distinct reactivity of functional groups. The thiol (-SH) group of 2-methoxyethanethiol can participate directly in catalytic cycles, most notably in thiol-ene reactions. wikipedia.org This reaction involves the addition of a thiol across a carbon-carbon double bond (an ene) to form a thioether. wikipedia.orgalfa-chemistry.com The process can proceed through two primary mechanistic pathways: a free-radical addition or a Michael addition. wikipedia.org

Free-Radical Addition: This pathway is typically initiated by light, heat, or a radical initiator. wikipedia.org The process begins with the formation of a highly reactive thiyl radical (RS•) from this compound. This radical then adds to an alkene in an anti-Markovnikov fashion, generating a carbon-centered radical. wikipedia.orgalfa-chemistry.com A subsequent chain-transfer step, where the carbon radical abstracts a hydrogen atom from another molecule of this compound, propagates the radical chain and forms the final thioether product. acs.org This method is highly efficient and is considered a "click chemistry" reaction due to its high yields, stereoselectivity, and mild reaction conditions. wikipedia.orgtaylorandfrancis.com

Michael Addition: Alternatively, the thiol-ene reaction can be catalyzed by a base or a nucleophile. wikipedia.orgalfa-chemistry.com In this mechanism, a base deprotonates the thiol of this compound to form a thiolate anion. This potent nucleophile then attacks an electron-deficient alkene (a Michael acceptor) to form a carbon-centered anion, which is subsequently protonated to yield the thioether product. alfa-chemistry.com This pathway also results in an anti-Markovnikov addition product. wikipedia.org

The versatility of the thiol-ene reaction has been harnessed in polymer chemistry and materials science for the synthesis of uniform polymer networks and for surface patterning. wikipedia.orgacs.org

Table 1: Mechanistic Comparison of Thiol-Ene Reactions

| Feature | Free-Radical Addition | Michael Addition |

| Initiation | Light, heat, or radical initiators wikipedia.org | Base or nucleophile wikipedia.orgalfa-chemistry.com |

| Key Intermediate | Thiyl radical (RS•) wikipedia.org | Thiolate anion (RS⁻) alfa-chemistry.com |

| Alkene Type | Electron-rich or unactivated rsc.org | Electron-deficient (Michael acceptor) alfa-chemistry.com |

| Regioselectivity | Anti-Markovnikov wikipedia.org | Anti-Markovnikov wikipedia.org |

| Key Steps | Initiation, Propagation, Chain-transfer alfa-chemistry.comacs.org | Deprotonation, Nucleophilic attack, Protonation alfa-chemistry.com |

Role of this compound as a Ligand in Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. hrmrajgurunagar.ac.in Organometallic complexes are frequently employed as catalysts, where the properties and reactivity of the central metal atom are finely tuned by the surrounding organic molecules, known as ligands. lkouniv.ac.in The efficacy of a homogeneous catalyst is determined by factors such as reaction rate and selectivity (e.g., chemoselectivity, regioselectivity, and enantioselectivity), which are heavily influenced by the ligand environment. lkouniv.ac.in

This compound can act as a bidentate or monodentate ligand, coordinating to a metal center through its soft sulfur donor and/or its harder ether oxygen. This dual-coordination capability can stabilize the metal center and influence the steric and electronic environment of the catalyst. acs.org The sulfur atom typically forms a strong covalent bond with soft transition metals like palladium, gold, and rhodium, while the ether oxygen can form a weaker, often reversible, dative bond. rsc.orgacs.org This hemilabile character can be advantageous in catalysis, as the dissociation of the ether oxygen can open up a coordination site on the metal for substrate binding during the catalytic cycle. acs.org

While specific research focusing exclusively on this compound as a ligand is not extensively documented, the principles of using alkoxy-thiols are well-established. chemrxiv.org For instance, in gold-catalyzed reactions, ligands play a crucial role in activating unsaturated carbon-carbon bonds. nih.gov A ligand like this compound could be employed in reactions such as hydroalkoxylation or hydration of alkynes, where the ligand framework influences the catalyst's activity and selectivity. nih.gov The successful application of related thiol-containing ligands in various catalytic transformations, including C-C bond formation and oxidation reactions, suggests the potential utility of this compound in designing novel homogeneous catalysts. researchgate.netfrontiersin.org

Incorporation into Heterogeneous Catalytic Systems

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. mdpi.com A common approach is to immobilize a catalytically active species onto a solid support, which facilitates catalyst separation from the product mixture, simplifies recycling, and often enhances catalyst stability. rsc.orgrsc.org

This compound can be incorporated into heterogeneous systems by grafting it onto the surface of solid supports like silica (B1680970), alumina, or polymers. mdpi.comresearchgate.net Thiol-functionalized silicas, for example, are versatile materials in catalysis. researchgate.netsigmaaldrich.com They can be prepared by reacting a silica surface with an organosilane precursor containing a thiol group, such as 3-mercaptopropyltrimethoxysilane. researchgate.netmdpi.com A similar strategy could be adapted for this compound.

Once immobilized, the thiol groups can serve multiple functions:

Direct Catalysis: The surface-bound thiol groups can act as organocatalysts, for instance, in flow-through reactor systems for continuous processing. rsc.org

Ligand for Metal Nanoparticles: The thiol groups can act as anchoring sites for metal nanoparticles (e.g., gold, palladium), preventing their aggregation and leaching from the support. rsc.orgrsc.org These supported metal nanoparticles are effective catalysts for a wide range of reactions, including Heck and Suzuki cross-couplings. rsc.org The silica support provides a high surface area and can be designed with ordered mesoporous structures (e.g., SBA-15, MCM-41) to improve reactant access to the active sites. mdpi.comrsc.org

The process of immobilizing this compound onto a support like silica would involve creating covalent linkages, ensuring the stability of the catalytic system over multiple reaction cycles. rsc.org

Table 2: Strategies for Heterogenization of Thiol-Based Catalysts

| Support Material | Immobilization Method | Potential Application |

| Silica (SiO₂) researchgate.netsigmaaldrich.com | Grafting via silane (B1218182) chemistry (e.g., using organosilane-derivatized this compound) researchgate.net | Support for metal nanoparticles (Pd, Au) for cross-coupling reactions rsc.orgrsc.org |

| Porous Polymers researchgate.netrsc.org | Copolymerization with thiol-functionalized monomers or post-polymerization modification researchgate.net | Scavengers for heavy metals, supports for flow catalysis rsc.orgresearchgate.net |

| Metal-Organic Frameworks (MOFs) frontiersin.org | Post-synthetic modification of the MOF structure or encapsulation of thiol-functionalized molecules frontiersin.org | Shape-selective catalysis, gas separation and storage |

| Magnetic Nanoparticles unirc.it | Coating nanoparticles with silica or polymers followed by thiol functionalization unirc.it | Easily recyclable catalysts separable by an external magnetic field unirc.it |

Biomimetic Catalysis and Artificial Metalloenzyme Design

Biomimetic catalysis seeks to replicate the high efficiency and selectivity of natural enzymes using synthetic molecules. Artificial metalloenzymes (ArMs) represent a key strategy in this field, combining the reactivity of a synthetic metal catalyst with the chiral environment and substrate-binding pocket of a host protein. nih.govcbm-lab.fr

The design of ArMs can be achieved through several methods, including the covalent modification of amino acid residues, such as cysteine, or the non-covalent anchoring of a metal complex within a protein scaffold like streptavidin (using a biotin-tagged catalyst). rsc.orgnih.gov The thiol group of cysteine residues is particularly important in many natural enzymes, where it can act as a nucleophile or a metal ligand. nih.gov

While not a natural amino acid, this compound can serve as a small-molecule model or building block in biomimetic systems.

Modeling Enzyme Active Sites: It can be used in the synthesis of metal complexes that mimic the function of metalloenzymes containing cysteine ligands. For example, complexes designed to model molybdenum oxidoreductases have utilized sulfur-containing ligands. frontiersin.org

Component of Artificial Cofactors: A molecule like this compound could be incorporated into the structure of a synthetic cofactor designed to be anchored within a host protein. Its thiol group would provide a strong binding site for a catalytically active metal, while the methoxy (B1213986) group could be modified to tune solubility or to form secondary interactions within the protein pocket, potentially influencing the enantioselectivity of the resulting ArM. core.ac.uk

A significant challenge in using ArMs in cellular environments is the deactivation of the metal catalyst by endogenous thiols like glutathione (B108866). rsc.org Research into overcoming this inhibition is crucial for the in vivo application of these novel biocatalysts. nih.gov

Catalyst Recycling and Sustainable Catalytic Processes

Sustainability in chemical synthesis emphasizes the reduction of waste, the use of renewable resources, and the development of energy-efficient processes. Catalyst recycling is a cornerstone of green chemistry, as it minimizes the consumption of often expensive and toxic heavy metals and reduces the environmental burden of chemical production. researchgate.netunirc.it

The catalytic systems involving this compound can be designed with sustainability in mind.

Heterogeneous Systems: As discussed in section 6.3, immobilizing a catalyst on a solid support is a primary strategy for ensuring its easy recovery and reuse. mdpi.comunirc.it A this compound-based catalyst supported on silica or magnetic nanoparticles could be readily separated from the reaction medium by simple filtration or magnetic decantation, respectively, and reused for multiple cycles with minimal loss of activity. rsc.orgunirc.it

Homogeneous Systems: Recycling homogeneous catalysts is more challenging but can be achieved through techniques like biphasic catalysis, where the catalyst resides in a phase (e.g., an ionic liquid) that is immiscible with the product phase. mdpi.com An organometallic complex with a this compound ligand could be designed to be soluble in a specific ionic liquid, allowing the product to be extracted with a conventional organic solvent, leaving the catalyst behind for the next batch. mdpi.com

Chemical Recycling: Recent research has explored the chemical recycling of polymers, such as thiol-epoxy thermosets. acs.orgresearchgate.net Light-driven, catalytic methods can break down the polymer network into its original monomers, which can then be repolymerized. acs.org While this does not directly involve this compound as a catalyst, it highlights the role of thiol-based materials in a circular economy.

By integrating this compound into robust heterogeneous or recyclable homogeneous catalytic systems, it is possible to develop more sustainable chemical transformations. researchgate.nettidjma.tn

Polymer Chemistry and Materials Science Applications of 2 Methoxyethanethiol

Synthesis of Thiol-Functionalized Monomers and Macromolecules

The synthesis of macromolecules is a fundamental process in polymer chemistry, often involving the joining of smaller monomer subunits into larger polymer chains. lumenlearning.comunits.it The introduction of specific functional groups, such as thiols, onto these macromolecules can impart unique properties and reactivity. jsta.cl 2-Methoxyethanethiol serves as a key reagent in the synthesis of such functionalized molecules.

One notable application is in the solid-phase synthesis of oligoethylene glycol-functionalized quinolinecarboxamide foldamers. In this process, this compound is used to introduce a short, water-solubilizing side-chain onto a quinoline (B57606) backbone through a thioether linkage, formed via nucleophilic aromatic substitution. academie-sciences.fr This demonstrates its utility in modifying complex molecular architectures to enhance properties like solubility.

Furthermore, the general strategies for creating thiol-functionalized polymers include the polymerization of monomers already bearing a thiol group or the post-polymerization modification of an existing polymer backbone. semanticscholar.orgresearchgate.net Thiol-functionalized polymers can be synthesized through various methods, including enzymatic catalysis and controlled radical polymerization, to create well-defined structures. researchgate.net The presence of the thiol group, provided by reagents like this compound, allows for subsequent reactions, making the resulting polymer a versatile platform for further functionalization. rsc.org

Table 1: Examples of Macromolecules Synthesized Using this compound

| Macromolecule Type | Synthetic Strategy | Role of this compound | Key Finding |

|---|---|---|---|

| Functionalized Foldamers | Nucleophilic Aromatic Substitution | Introduction of a methoxyethylthio side-chain | Enhanced solubility of the final foldamer structure. academie-sciences.fr |

| Thiol-Functionalized Polyesters | Post-polymerization modification | Grafting of thiol groups onto a polymer backbone | Creates reactive sites for further chemical modification. semanticscholar.org |

| Amphiphilic Diblock Copolymers | Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization | Can be used in subsequent thiol-ene reactions after initial polymer synthesis | Allows for derivatization with biologically important molecules. rsc.org |

Crosslinking Agents in Polymer Network Formation

Crosslinking is a process that links polymer chains together, forming a three-dimensional network structure. libretexts.orgrjpdft.com This network formation significantly alters the material's properties, generally leading to increased rigidity, thermal stability, and solvent resistance. dtic.milspecialchem.com Crosslinking agents are molecules that facilitate the formation of these bonds between polymer chains. nih.govmdpi.com

While multifunctional thiols are commonly employed as crosslinking agents in thiol-ene polymerization to create highly crosslinked networks, this compound, as a monofunctional thiol, does not act as a crosslinker itself. rsc.orgrsc.org Instead, its role is often to act as a chain-transfer agent or to end-cap polymer chains, controlling the final network structure. In some formulations, it can be used to control the density of crosslinks by competing with multifunctional thiol crosslinkers, thereby modifying the mechanical properties of the final thermoset. dtic.milresearchgate.net

The properties of a crosslinked polymer network are highly dependent on the crosslink density. A higher degree of crosslinking typically results in a harder, more brittle material with a higher glass transition temperature (Tg), while a lower density can produce more flexible materials. dtic.milspecialchem.com

Table 2: Influence of Crosslinking on Polymer Properties

| Property | Effect of Increased Crosslinking | General Rationale |

|---|---|---|

| Mechanical Strength | Increases | The 3D network structure resists deformation under stress. specialchem.com |

| Thermal Stability | Increases | Covalent crosslinks provide structural stability at higher temperatures. specialchem.com |

| Solvent Resistance | Increases | The network structure prevents polymer chains from dissolving. dtic.mil |

| Flexibility | Decreases | The rigid network restricts the movement of polymer chains. specialchem.com |

| Glass Transition Temp (Tg) | Increases | More thermal energy is required to induce mobility in the constrained polymer chains. dtic.mil |

Development of Responsive Polymeric Materials

Stimuli-responsive polymers, often called "smart" polymers, are materials that undergo significant changes in their physical or chemical properties in response to small external environmental changes. rsc.orgmagtech.com.cnjchemrev.com These stimuli can be chemical (e.g., pH, redox potential) or physical (e.g., temperature, light). nih.govresearchgate.net The ability to incorporate responsive moieties into polymer structures allows for the creation of materials for applications like controlled drug delivery and sensors. rsc.orgnih.gov

The thiol group of this compound is redox-active and can be used to create redox-responsive materials. Polymers containing thiol or disulfide groups are particularly interesting for biomedical applications because the redox environment in certain biological settings, such as inside cells or in tumor tissues, is different from that in the bloodstream. rsc.orgmdpi.com For instance, the concentration of glutathione (B108866) (GSH), a natural reducing agent, is significantly higher inside cells than outside. rsc.org

This differential can be exploited to design drug delivery systems that are stable in circulation but release their payload upon entering a cell. Disulfide bonds, which can be formed by the oxidation of thiol groups, are stable in the low-GSH environment of the blood but are cleaved in the high-GSH environment inside a cell. mdpi.com Polymers functionalized with this compound can be designed to form such disulfide crosslinks, leading to the creation of nanogels or nanoparticles that disassemble and release their contents in a reducing environment. nih.govfrontiersin.org

Table 3: Examples of Stimuli-Responsive Systems

| Responsive Moiety | Stimulus | Mechanism of Action | Potential Application |

|---|---|---|---|

| Disulfide Bond | Reducing agents (e.g., Glutathione) | Cleavage of the disulfide bond to form two thiol groups, leading to polymer chain dissociation or network breakdown. rsc.orgmdpi.com | Targeted drug delivery to tumor cells. nih.gov |

| Thioether | Reactive Oxygen Species (ROS) | Oxidation of the sulfur atom, which can change the polymer's polarity and solubility, triggering disassembly. rsc.org | Delivery of therapeutics to inflamed tissues. mdpi.com |

| Boronic Ester | pH, ROS | Hydrolysis or oxidation of the ester, leading to cleavage of the polymer backbone or side chains. rsc.org | pH- or ROS-mediated drug release. |

Surface Modification of Materials through Thiol-Gold Chemistry

The modification of surfaces is crucial for controlling the interaction of materials with their environment. Thiol-gold chemistry is a robust and widely used method for creating well-defined and stable organic thin films on gold surfaces. rsc.orgrsc.org This technique relies on the strong, spontaneous affinity between sulfur and gold, which leads to the formation of a self-assembled monolayer (SAM). sigmaaldrich.com

Alkanethiols, including this compound, readily form SAMs on gold substrates. sigmaaldrich.comnih.gov When a gold surface is exposed to a dilute solution of the thiol, the molecules organize into a dense, crystalline-like monolayer. sigmaaldrich.comsurfacesciencelab.com The sulfur atom forms a strong, semi-covalent bond with the gold surface, anchoring the molecule. sigmaaldrich.com The alkyl chain and the terminal functional group (in this case, the methoxy (B1213986) group) then dictate the properties of the newly created surface.

The kinetics of SAM formation can be slow, sometimes taking over an hour for the monolayer to become well-ordered. nih.govresearchgate.net The final structure of the monolayer depends on factors like the length of the alkyl chain and the nature of the terminal group. sigmaaldrich.com The methoxy group of this compound imparts a specific chemical functionality to the surface, influencing properties like wettability and its interaction with other molecules. This precise control over surface chemistry is valuable in applications ranging from biosensors and biocompatible coatings to fundamental studies of interfacial phenomena. nih.govresearchgate.net

Table 4: Characteristics of Thiol Self-Assembled Monolayers on Gold

| Property | Description | Significance |

|---|---|---|

| Formation | Spontaneous adsorption of thiols from solution onto a gold surface. sigmaaldrich.com | Provides a simple and versatile method for surface functionalization. |

| Bonding | A strong, semi-covalent bond forms between the sulfur and gold atoms (approx. 45 kcal/mol). sigmaaldrich.comnih.gov | Results in a highly stable and robust monolayer. |

| Structure | Molecules arrange into a dense, ordered, often crystalline-like structure. sigmaaldrich.comsurfacesciencelab.com | Creates a well-defined surface with uniform properties. |

| Surface Properties | Determined by the terminal functional group of the thiol molecule. | Allows for precise tuning of surface chemistry (e.g., hydrophilicity, reactivity). researchgate.net |

Advanced Polymer Synthesis via Thiol-Based Click Reactions

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups, making them exceptionally useful in polymer and materials synthesis. wikipedia.org The thiol-ene and thiol-yne reactions are prominent examples of click chemistry. wikipedia.orgd-nb.info These reactions involve the addition of a thiol (-SH) group across a carbon-carbon double bond (ene) or triple bond (yne). wikipedia.orgnih.gov

The thiol-ene reaction typically proceeds via a radical mechanism, which can be initiated by heat or, more commonly, by UV light with a photoinitiator. wikipedia.orgdergipark.org.tr It is an anti-Markovnikov addition that forms a thioether linkage. wikipedia.org This reaction is highly efficient and is used in photopolymerization to create uniform polymer networks, surface patterns, and functional materials. wikipedia.orgmdpi.com

The thiol-yne reaction is similar but involves an alkyne. A key feature is that one alkyne group can react sequentially with two thiol groups, which allows for the formation of branched or highly crosslinked polymer structures. d-nb.inforsc.orgresearchgate.net This makes the thiol-yne reaction particularly powerful for creating complex polymer architectures and thermosetting materials. d-nb.inforsc.org

This compound can participate in both thiol-ene and thiol-yne reactions. Its monofunctional nature means it will act as a chain-capping or modifying agent rather than a crosslinker. For example, it can be used to add methoxyethylthio groups to a polymer backbone that contains alkene or alkyne functionalities, thereby modifying the polymer's properties, such as solubility or thermal characteristics. nih.govmdpi.com

Table 5: Comparison of Thiol-Ene and Thiol-Yne Click Reactions

| Feature | Thiol-Ene Reaction | Thiol-Yne Reaction |

|---|---|---|

| Reactants | Thiol + Alkene | Thiol + Alkyne |

| Product | Thioether | Vinyl sulfide (B99878) (mono-addition) or Dithioether (di-addition) |

| Stoichiometry | 1 Thiol : 1 Alkene | Up to 2 Thiols : 1 Alkyne |

| Mechanism | Typically radical-initiated (photo or thermal). wikipedia.org | Radical or metal-catalyzed. d-nb.infonih.gov |

| Key Advantage | High efficiency, rapid, forms uniform networks. wikipedia.org | Can create higher crosslink density and branched structures. researchgate.net |

| Application | Surface patterning, hydrogels, flexible polymers. wikipedia.orgmdpi.com | Crosslinked networks, hyperbranched polymers, liquid crystalline elastomers. d-nb.inforsc.org |

Computational Chemistry and Advanced Spectroscopic Characterization of 2 Methoxyethanethiol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations offer a powerful lens through which to examine the intricacies of molecular systems. For 2-methoxyethanethiol, these computational approaches are instrumental in predicting its behavior in chemical reactions and understanding the stability of its different spatial arrangements.

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the structure and reactivity of organic molecules. numberanalytics.com DFT calculations are employed to map out the potential energy surfaces of chemical reactions, identifying transition states and intermediates to elucidate reaction mechanisms. numberanalytics.com This theoretical framework is founded on the Hohenberg-Kohn theorems, which establish that the ground-state properties of a system are determined by its electron density. numberanalytics.com

In the context of sulfur-containing organic compounds like thiols, DFT has been successfully used to study reaction mechanisms, including cycloadditions and analyses of chemical reactivity. ijcce.ac.irnih.govpku.edu.cn For instance, DFT calculations at the B3LYP/6-311+G(d,p) level have been shown to accurately predict the chemo- and regioselectivity of reactions involving similar molecules. ijcce.ac.ir The generation of the 2-methoxyethanethiolate anion, a key reactive intermediate, proceeds through a two-electron oxidation pathway which can be modeled using DFT. These studies can provide critical insights into the activation energies and thermodynamic favorability of different reaction pathways, guiding synthetic efforts and explaining experimental observations. ijcce.ac.ir

Ab Initio and Semi-Empirical Methods for Conformational Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of accuracy. nih.gov For conformational analysis, methods like Hartree-Fock and higher-level correlated calculations can provide reliable relative energies of different conformers, although they can be computationally expensive. smu.edu The choice of basis set is also critical for obtaining accurate results. mdpi.com

Semi-empirical methods, such as AM1 and PM3, provide a faster, albeit less rigorous, alternative for conformational analysis. google.comnih.gov These methods use parameters derived from experimental data to simplify the calculations. nobelprize.org They are particularly useful for scanning the potential energy surface to identify low-energy conformers, which can then be subjected to more accurate ab initio or DFT calculations for refinement. mdpi.comgoogle.com The study of related molecules has shown that these methods can provide valuable insights into conformational preferences, such as the relative stability of gauche and anti conformations. mdpi.com

Spectroscopic Probes for Mechanistic Elucidation and Structural Confirmation

Spectroscopic techniques are indispensable for the experimental characterization of this compound, providing direct evidence for its structure and bonding.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the connectivity and chemical environment of atoms in a molecule.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. oregonstate.edu Each unique carbon atom in this compound will give rise to a distinct signal. docbrown.info The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, making it easier to distinguish between different carbon environments. oregonstate.edu

Predicted NMR Data for this compound: ¹H NMR

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity |

|---|---|---|

| -SH | 1.3 - 1.6 | t |

| -CH₂-S- | 2.6 - 2.8 | q |

| -O-CH₂- | 3.5 - 3.7 | t |

| -O-CH₃ | 3.3 - 3.4 | s |

s = singlet, t = triplet, q = quartet

¹³C NMR

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

|---|---|

| -CH₂-S- | ~25 |

| -O-CH₃ | ~59 |

Mass Spectrometry (EI, CI, ESI) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. miamioh.edu The choice of ionization method significantly affects the resulting mass spectrum.

Electron Ionization (EI): This is a "hard" ionization technique that bombards the molecule with high-energy electrons, typically 70 eV. uni-saarland.de This process often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule that can be used for structural elucidation. miamioh.eduuni-saarland.de The molecular ion peak (M⁺·) may or may not be observed, depending on its stability. uni-saarland.de

Chemical Ionization (CI): This is a "soft" ionization method that uses a reagent gas to ionize the analyte through proton transfer. miamioh.edu CI results in less fragmentation and typically shows a prominent protonated molecule peak ([M+H]⁺), which is useful for confirming the molecular weight. miamioh.eduuni-marburg.de

Electrospray Ionization (ESI): ESI is another soft ionization technique, particularly suited for polar molecules. uni-marburg.denih.gov It generates ions directly from a solution, often producing protonated molecules ([M+H]⁺) or adducts with other cations like sodium ([M+Na]⁺). nih.gov Like CI, ESI spectra generally show minimal fragmentation, making them ideal for molecular weight determination. nih.gov

For this compound (Molecular Weight: 92.16 g/mol ), one would expect to see ions corresponding to this mass (or [M+H]⁺ at m/z 93.17) and characteristic fragment ions resulting from the cleavage of C-S, C-O, and C-C bonds. cas.orglookchem.com

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. vscht.cz Specific functional groups absorb at characteristic frequencies. For this compound, key absorptions would include:

S-H stretch: A weak to medium absorption band typically found in the 2550-2600 cm⁻¹ region. libretexts.org

C-H stretch: Absorptions for sp³ hybridized carbons appear just below 3000 cm⁻¹. libretexts.org

C-O stretch: A strong band in the 1000-1300 cm⁻¹ region is characteristic of the ether linkage. ocr.org.uk

C-S stretch: This vibration is typically weak and falls in the 600-800 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. elodiz.com While governed by different selection rules than IR, it also provides information about molecular vibrations. Raman is often particularly sensitive to non-polar bonds. Key expected Raman shifts for this compound would include:

C-H stretches: Bands around 2840-2930 cm⁻¹ corresponding to symmetric and asymmetric stretches of CH₂ and CH₃ groups. spectroscopyonline.com

C-S stretch: The C-S bond often gives a more prominent signal in the Raman spectrum compared to IR.

S-H stretch: The S-H stretch is also observable in Raman spectra.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Technique | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| S-H stretch | IR | 2550-2600 | Weak-Medium |

| C(sp³)-H stretch | IR/Raman | 2850-3000 | Strong |

| C-O stretch | IR | 1000-1300 | Strong |

UV-Visible Spectroscopy for Electronic Transitions and Reaction Progress

UV-Visible spectroscopy is a valuable analytical technique for probing the electronic structure of molecules and monitoring the progress of chemical reactions. In the context of this compound, this technique provides insights into its electronic transitions and can be employed to follow reactions involving its constituent functional groups.

Saturated compounds containing atoms with non-bonding electrons, such as the sulfur in the thiol group and the oxygen in the methoxy (B1213986) group of this compound, can undergo n → σ* transitions. su.edu.pklearnbin.net These transitions involve the excitation of a non-bonding electron to an anti-bonding σ* orbital. Organic thiols typically exhibit such absorptions in the 200–220 nm range. su.edu.pk Similarly, the oxygen atom in the ether linkage contributes to absorptions in a comparable region, with alcohols and ethers absorbing between 175 and 200 nm. su.edu.pk Due to the presence of both thiol and methoxy groups, the UV-Visible spectrum of this compound is expected to show absorption bands in this far-UV region.

The specific wavelengths of maximum absorbance (λmax) are influenced by the molecular environment and the solvent used. The attachment of an auxochrome, a functional group that modifies the light-absorbing properties of a chromophore, can lead to shifts in the absorption wavelength and intensity. hptuexamhelper.in In this compound, the methoxy group can be considered an auxochrome to the thiol chromophore, and vice-versa.

| Functional Group | Expected Electronic Transition | Approximate Wavelength Range (nm) |

| Thiol (-SH) | n → σ | 200–220 |

| Methoxy (-OCH₃) | n → σ | 175–200 |

This table presents expected absorption ranges based on general data for these functional groups.

UV-Visible spectroscopy is also a powerful tool for monitoring the progress of reactions involving this compound. rsc.org For instance, in a thiol-maleimide reaction, the decrease in the absorbance of the maleimide (B117702) peak at around 293 nm can be monitored over time to track the formation of the thiol-maleimide adduct. rsc.org This principle can be applied to various reactions of this compound where a chromophore is consumed or formed. For example, in a reaction where the thiol group of this compound reacts with a colored or UV-active compound, the change in absorbance at a specific wavelength can be used to determine the reaction kinetics. acs.orgacs.org By measuring the absorbance at different time intervals, the rate of the reaction can be calculated. acs.org

Ultrafast Spectroscopy for Dynamics of this compound Reactions

Ultrafast spectroscopy, encompassing techniques like femtosecond transient absorption spectroscopy, provides the means to observe chemical reactions on extremely short timescales, from femtoseconds to picoseconds. researchgate.netutoronto.ca This allows for the direct observation of transient species, reaction intermediates, and the dynamics of bond breaking and formation. pearson.comoxinst.com While specific ultrafast studies on this compound are not prevalent in the reviewed literature, the application of these techniques to similar molecules demonstrates their potential for elucidating its reaction dynamics.

Many chemical reactions proceed through a series of short-lived intermediate steps that are not detectable by conventional spectroscopic methods. acs.org Ultrafast spectroscopy can capture these fleeting moments, providing a more complete picture of the reaction mechanism. acs.orgnih.gov For instance, in the study of photochemical reactions, a "pump" laser pulse initiates the reaction, and a subsequent "probe" pulse at varying time delays monitors the changes in the system's absorption, revealing the evolution of excited states and transient species. utoronto.caoxinst.com

Potential applications of ultrafast spectroscopy to the study of this compound reactions could include:

Photodissociation Dynamics: Investigating the cleavage of the S-H or C-S bonds upon UV photolysis. Ultrafast techniques could track the formation and subsequent reactions of the resulting radical species in real-time. Studies on other thiols have successfully identified radical intermediates using these methods. uni-hamburg.de

Isomerization Dynamics: If this compound were to undergo a light-induced isomerization, ultrafast spectroscopy could follow the structural changes from one isomer to another, potentially identifying any transient intermediate states. uni-hamburg.de

Electron Transfer Reactions: In reactions where this compound acts as an electron donor or acceptor, ultrafast spectroscopy could monitor the charge transfer process, providing insights into the kinetics and efficiency of the reaction.

| Hypothetical Ultrafast Experiment | Technique | Information Obtainable | Potential Timescales |

| Photolysis of the S-H bond | Femtosecond Transient Absorption | Formation and decay of thiyl radical | Femtoseconds to Picoseconds |

| Conformational changes upon excitation | 2D Electronic Spectroscopy | Coupling between electronic and vibrational states | Femtoseconds |

| Reaction with an oxidizing agent | Ultrafast UV-Vis Spectroscopy | Rate of initial electron transfer | Femtoseconds to Picoseconds |

This table outlines potential research avenues and the type of data that could be generated.

The insights gained from such studies would be invaluable for understanding the fundamental chemical physics of this compound and for applications in areas such as photochemistry and materials science.

Biological and Pharmaceutical Research Applications of 2 Methoxyethanethiol

Enzyme Reaction Probes and Modulators

Enzyme modulators are crucial for regulating biochemical pathways and are widely used in research and medicine to influence enzyme activity. patsnap.com These modulators can act as either activators or inhibitors of enzymatic reactions. patsnap.comnih.gov 2-Methoxyethanethiol has been utilized as a tool to probe and understand enzyme reactions, particularly those involving thiol-reactive compounds.

In a study investigating the reaction of the covalent inhibitor BI-78D3 with mitogen-activated protein kinases (MAPKs) like ERK2, this compound was used as a model thiol compound. researchgate.net The reaction between this compound and BI-78D3 was monitored using UV-visible spectroscopy, providing insight into the formation of a stable tetrahedral intermediate. researchgate.net This research helps to elucidate the mechanism by which certain inhibitors covalently bind to and modulate the activity of key enzymes in signaling pathways. researchgate.net

The ability to modulate enzyme activity is fundamental to probing cellular functions and has diverse applications. rsc.org For instance, the covalent attachment of small molecules to an enzyme can lead to a significant increase in its catalytic efficiency. rsc.org While not directly activating enzymes itself in the cited studies, this compound serves as a crucial small molecule mimic for the thiol groups found in enzymes, such as the cysteine residues in the active sites of proteases. ubiqbio.com This allows researchers to study the reactivity and kinetics of potential enzyme inhibitors in a controlled environment before moving to more complex protein systems. researchgate.net

Strategies for Covalent Modification of Biomolecules